N-[2-(methylthio)phenyl]-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide
Overview
Description
N-[2-(methylthio)phenyl]-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide is a useful research compound. Its molecular formula is C19H22N2O4S2 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.10209953 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective Acetylation for Antimalarial Drugs Synthesis
- The study by Magadum and Yadav (2018) discusses the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, employing Novozym 435 as the catalyst, for the synthesis of antimalarial drugs. This highlights the importance of acetamide derivatives in pharmaceutical synthesis, particularly for antimalarial medications (Magadum & Yadav, 2018).
Opioid Receptor Antagonists Development
- Grimwood et al. (2011) characterized a novel κ-opioid receptor (KOR) antagonist, showing selectivity and potential therapeutic applications in treating depression and addiction disorders. This research underscores the relevance of acetamide derivatives in developing new therapeutic agents targeting specific receptors (Grimwood et al., 2011).
Gastroprotective Activity through Histamine H2 Receptor Antagonism
- Hirakawa et al. (1998) synthesized 2-furfurylsulfinyl-N-[4-[4-(piperidinomethyl)-2-pyridyloxy]- (Z)-2-butenyl]acetamide, showing potent gastroprotective and histamine H2 receptor antagonistic activities. This indicates the potential of acetamide derivatives in gastroprotective drugs development (Hirakawa et al., 1998).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Rani et al. (2014) developed 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and assessed their anticancer, anti-inflammatory, and analgesic activities. This study illustrates the versatility of acetamide derivatives in medical applications, providing a foundation for further exploration into their use in treating various conditions (Rani et al., 2014).
Comparative Metabolism Studies
- Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, providing insights into the biological interactions and transformations of acetamide derivatives in both human and rat liver microsomes. This research contributes to understanding the metabolic pathways and potential toxicological implications of acetamide compounds (Coleman et al., 2000).
Future Directions
Mechanism of Action
Target of Action
ZINC02855436, also known as N-[2-(methylthio)phenyl]-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide, HMS2403I21, or SMR000076807, is a compound that primarily targets zinc-dependent proteins . These proteins play a crucial role in various biological functions, including cell cycle progression, immune functions, and many other physiological procedures .
Mode of Action
The compound interacts with its targets by modulating the activity of these zinc-dependent proteins . This modulation can lead to changes in the function of these proteins, affecting various cellular processes .
Biochemical Pathways
ZINC02855436 affects several biochemical pathways. It plays a role in the regulation of cellular homeostasis, with its imbalance linked to a variety of pathologies, including cancer . It is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome .
Pharmacokinetics
The pharmacokinetics of ZINC02855436 involves its absorption, distribution, metabolism, and excretion (ADME). Zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .
Result of Action
The molecular and cellular effects of ZINC02855436’s action are primarily related to its role in modulating the activity of zinc-dependent proteins. This modulation can lead to changes in various cellular processes, including cell cycle progression, immune functions, and many other physiological procedures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ZINC02855436. For instance, the sedimentation behavior of ZnO NPs is influenced by single and multiple environmental factors . Moreover, environmental factors including suspended particulate matter, chemical oxygen demand, dissolved oxygen, nitrogen and phosphorus content, electrical conductivity, and pH explained a large amount of the variance in bacterial community .
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-26-18-7-3-2-6-17(18)20-19(22)14-25-15-8-10-16(11-9-15)27(23,24)21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQFDXWNNSXFIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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